3-(4-Bromo-2-ethoxyphenyl)acrylic acid

Vue d'ensemble

Description

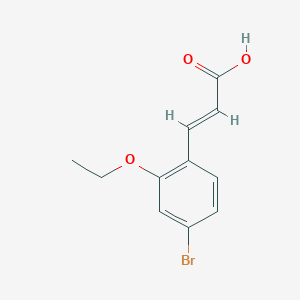

3-(4-Bromo-2-ethoxyphenyl)acrylic acid is a chemical compound that belongs to the family of acrylic acids. It has the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol. This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety.

Méthodes De Préparation

The synthesis of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid typically involves the reaction of 4-bromo-2-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Analyse Des Réactions Chimiques

3-(4-Bromo-2-ethoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or an alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.

Addition: The double bond in the acrylic acid moiety can undergo addition reactions with halogens, hydrogen halides, or other electrophiles to form various addition products.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-(4-Bromo-2-ethoxyphenyl)acrylic acid serves as a crucial building block in drug synthesis. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Drug Development

- Target Interaction Studies : Research indicates that this compound can bind to specific enzymes and receptors, influencing biological pathways. For instance, studies on its binding affinity can provide insights into its potential therapeutic effects against diseases such as cancer and inflammation.

- Synthesis of Analogs : The compound can be used to synthesize analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties. The presence of the bromine atom and ethoxy group can significantly affect the compound's reactivity and selectivity in biological systems.

Biological Activities

Research has shown that acrylic acid derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Properties : Some studies suggest that derivatives of acrylic acid can demonstrate antimicrobial effects, making them useful in developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways may provide therapeutic benefits in treating inflammatory diseases.

Materials Science Applications

In addition to its pharmaceutical applications, this compound is explored for its potential use in materials science:

- Polymer Synthesis : The compound can be polymerized to create materials with specific mechanical and thermal properties. These polymers may find applications in coatings, adhesives, and composites.

Case Studies

-

Binding Affinity Studies :

- A study investigating the binding affinity of this compound to various enzymes highlighted its potential as a lead compound for drug development targeting specific biochemical pathways.

-

Synthesis of Derivatives :

- Research focused on synthesizing derivatives of this compound revealed modifications that enhanced its biological activity. For example, introducing different substituents on the phenyl ring altered its interaction with target proteins.

Mécanisme D'action

The mechanism of action of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group on the phenyl ring can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The acrylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

3-(4-Bromo-2-ethoxyphenyl)acrylic acid can be compared with other similar compounds, such as:

3-(4-Chloro-2-ethoxyphenyl)acrylic acid: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and binding properties.

3-(4-Bromo-2-methoxyphenyl)acrylic acid: This compound has a methoxy group instead of an ethoxy group, which can influence its solubility and chemical behavior.

3-(4-Bromo-2-ethoxyphenyl)propionic acid: This compound has a propionic acid moiety instead of an acrylic acid moiety, which can alter its reactivity and biological activity.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research and industry.

Activité Biologique

3-(4-Bromo-2-ethoxyphenyl)acrylic acid is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrO3, with a molecular weight of approximately 271.11 g/mol. The compound features a bromine atom and an ethoxy group attached to a phenyl ring, along with a carboxylic acid functional group. These structural characteristics influence its reactivity and biological properties.

Biological Activities

Research indicates that acrylic acid derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Studies have suggested that compounds in this class can inhibit the growth of bacteria and fungi.

- Anticancer Properties : Some acrylic acid derivatives have shown promise in cancer research, potentially acting through apoptosis induction in cancer cells.

- Enzyme Inhibition : Interaction studies indicate that this compound may bind to specific enzymes or receptors, modulating their activity.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its interactions with biological targets may involve:

- Binding Affinity : The compound's binding to enzymes or receptors could alter their conformation and function.

- Modulation of Biological Pathways : By influencing key pathways, this compound may exert therapeutic effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-(4-Methoxyphenyl)acrylic acid | 830-09-1 | 0.93 | Contains a methoxy group instead of bromine |

| 3-(4-Propyloxyphenyl)acrylic acid | 151539-67-2 | 0.95 | Features a propoxy group which alters solubility |

| 3-(3,5-Dimethoxyphenyl)acrylic acid | 16909-11-8 | 0.88 | Contains two methoxy groups providing different reactivity |

| (E)-3-(4-(Benzyloxy)phenyl)acrylic acid | 227105-11-5 | 0.95 | The benzyloxy group enhances electron-donating properties |

The uniqueness of this compound lies in its bromine substituent and ethoxy group, which significantly influence its reactivity compared to these similar compounds.

Case Studies

- Anticancer Activity : A study conducted on acrylic acid derivatives demonstrated that certain compounds induced apoptosis in human cancer cell lines. Although specific data for this compound is limited, the structural similarities suggest potential effectiveness in similar pathways.

- Enzyme Interaction Studies : Research focusing on the binding affinities of acrylic acid derivatives has shown that these compounds can effectively inhibit enzymes involved in critical metabolic pathways. While direct studies on this compound are scarce, the implications from related compounds suggest it may possess similar inhibitory effects.

Propriétés

IUPAC Name |

(E)-3-(4-bromo-2-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-10-7-9(12)5-3-8(10)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCUVOHRNAJVOM-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679678 | |

| Record name | (2E)-3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094474-73-3 | |

| Record name | (2E)-3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.